molecular formula C18H23N3O2S B2743890 1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone CAS No. 1428357-95-2

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone

Cat. No.: B2743890
CAS No.: 1428357-95-2
M. Wt: 345.46
InChI Key: JNHBWKMHKJLRER-UHFFFAOYSA-N
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Description

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a phenoxyethanone moiety

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a type of glutamate receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGluR2 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate. This results in an increased activation of the receptor, leading to a greater physiological response.

Biochemical Pathways

The activation of mGluR2 by this compound can affect several biochemical pathways. One of the key pathways influenced is the inhibition of the release of neurotransmitters . By enhancing the activity of mGluR2, the compound can reduce the release of certain neurotransmitters, such as dopamine and glutamate, which can have various downstream effects on neuronal communication and synaptic plasticity.

Result of Action

The activation of mGluR2 by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to demonstrate dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice , suggesting potential efficacy in treating conditions related to hyperactivity and certain forms of psychosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by functionalization to introduce the methylthio group . The piperidine ring is often prepared via cyclization reactions involving appropriate precursors.

The final step involves the coupling of the imidazole and piperidine intermediates with 2-phenoxyethanone under suitable conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalytic processes to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as the use of strong bases or nucleophilic catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophilic catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyethanone derivatives.

Scientific Research Applications

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropane: Similar structure but with a propane chain instead of an ethanone.

Uniqueness

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole and piperidine rings allows for versatile interactions with biological targets, while the phenoxyethanone moiety provides additional sites for chemical modification and functionalization .

Biological Activity

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3OSC_{15}H_{19}N_{3}OS with a molecular weight of 321.5 g/mol. The compound features a piperidine ring, an imidazole group, and a phenoxyethanone moiety, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₉N₃OS
Molecular Weight321.5 g/mol
CAS Number1428349-88-5

Antimicrobial Properties

Research has indicated that compounds containing imidazole and piperidine moieties exhibit significant antimicrobial activity. A study by [source] demonstrated that derivatives of imidazole have potent effects against various bacterial strains, suggesting that the presence of the imidazole group in our compound may enhance its antimicrobial efficacy.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses [source].

The proposed mechanism of action involves the interaction with specific target proteins involved in cell signaling pathways. The imidazole ring can participate in hydrogen bonding with active sites on enzymes or receptors, potentially leading to inhibition of their activity. Additionally, the piperidine structure may enhance membrane permeability, facilitating cellular uptake [source].

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various derivatives of this compound) against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial activity [source].

Case Study 2: Anticancer Activity in Colorectal Cancer

In another investigation, the compound was tested on HCT116 colorectal cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS) [source].

Comparative Analysis with Similar Compounds

To further understand its biological activity, a comparative analysis was conducted with similar compounds featuring imidazole and piperidine structures.

Compound NameBiological ActivityMIC (µg/mL)
1-(4-(Methylthio)piperidin-1-yl)-2-phenoxyethanoneModerate Antimicrobial64
4-(1-Methylimidazolyl)piperidineStrong Anticancer10
1-(Cyclopropylsulfonyl)-4-(methylthio)piperidineWeak Antimicrobial>128

Properties

IUPAC Name

1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-20-12-9-19-18(20)24-14-15-7-10-21(11-8-15)17(22)13-23-16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHBWKMHKJLRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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